molecular formula C18H20N4OS B2389836 (Z)-2-Cyano-3-[[4-(2,5-diethylphenyl)-1,3-thiazol-2-yl]amino]but-2-enamide CAS No. 871804-23-8

(Z)-2-Cyano-3-[[4-(2,5-diethylphenyl)-1,3-thiazol-2-yl]amino]but-2-enamide

Cat. No. B2389836
CAS RN: 871804-23-8
M. Wt: 340.45
InChI Key: GGQZXCKAODADDE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific information or literature on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, phenyl ring, and amide group would likely contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on its structure. The cyano group, amide group, and thiazole ring each have different reactivities. For example, the cyano group can undergo reactions such as reduction, while the amide group can participate in reactions like hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are determined by the compound’s molecular structure .

Scientific Research Applications

Synthesis and Chemical Properties

An efficient synthesis method for thiazoles, closely related to the compound , employs chemoselective thionation-cyclization of functionalized enamides, facilitated by Lawesson's reagent. This process introduces various functional groups into the thiazole products, demonstrating the versatility of enamides in synthesizing heterocyclic compounds with potential pharmacological activities (S. V. Kumar et al., 2013). Moreover, the synthesis of heterocycles such as pyrazoles and pyrazolinones from β-enamino compounds highlights the reactivity and utility of enamides in creating structurally diverse molecules with significant biological properties (C. Valduga et al., 1997).

Biological Activities and Applications

The compound and its derivatives exhibit a range of biological activities. Notably, derivatives synthesized from similar enamides have shown potent antimicrobial activities against various bacteria, underscoring the potential of these compounds in developing new antibiotics and antibacterial drugs (G. Ahmed, 2007). Moreover, the synthesis of novel antimicrobial dyes based on conjugate enaminones demonstrates the application of enamides in creating functional materials with inherent biological activities, potentially useful in textile finishing and other industrial applications (H. Shams et al., 2011).

Synthesis of Novel Compounds with Antitumor Properties

The reactivity of enamides has been harnessed to synthesize a variety of heterocyclic compounds, including thiophene, thiazole, pyrazole, and pyrimidine derivatives, with some exhibiting significant antitumor activities. These findings indicate the potential of enamides in medicinal chemistry for developing novel antitumor agents (H. Shams et al., 2010).

Advanced Materials and Polymer Science

Enamides are also pivotal in the synthesis of advanced materials, such as heat-resistant polymeric materials. The synthesis of soluble aromatic polyamides with terminal cyano groups from phthalazinone derivatives demonstrates the role of enamides in polymer science, leading to materials with potential applications in high-performance polymers and coatings (Guipeng Yu et al., 2009).

Mechanism of Action

Target of Action

Similar compounds have been shown to targetCOX-1 and COX-2 enzymes , which play a crucial role in the inflammatory response.

Mode of Action

Related compounds have demonstratedinhibition of COX-1 and COX-2 enzymes . This inhibition can lead to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.

Biochemical Pathways

Given its potential cox-1 and cox-2 inhibition, it may impact thearachidonic acid pathway . This pathway is responsible for the production of prostaglandins, thromboxanes, and leukotrienes, all of which play significant roles in inflammation and pain signaling.

Result of Action

Related compounds have shownanti-inflammatory activity . This suggests that (Z)-2-Cyano-3-[[4-(2,5-diethylphenyl)-1,3-thiazol-2-yl]amino]but-2-enamide might also exhibit anti-inflammatory effects, potentially through the inhibition of prostaglandin production.

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its reactivity, stability, and any biological activity it may have .

properties

IUPAC Name

(Z)-2-cyano-3-[[4-(2,5-diethylphenyl)-1,3-thiazol-2-yl]amino]but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c1-4-12-6-7-13(5-2)14(8-12)16-10-24-18(22-16)21-11(3)15(9-19)17(20)23/h6-8,10H,4-5H2,1-3H3,(H2,20,23)(H,21,22)/b15-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQZXCKAODADDE-PTNGSMBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)CC)C2=CSC(=N2)NC(=C(C#N)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=C(C=C1)CC)C2=CSC(=N2)N/C(=C(/C#N)\C(=O)N)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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